Oleic anhydride

Catalog No.
S782802
CAS No.
24909-72-6
M.F
C36H66O3
M. Wt
546.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleic anhydride

CAS Number

24909-72-6

Product Name

Oleic anhydride

IUPAC Name

[(Z)-octadec-9-enoyl] (Z)-octadec-9-enoate

Molecular Formula

C36H66O3

Molecular Weight

546.9 g/mol

InChI

InChI=1S/C36H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3/b19-17-,20-18-

InChI Key

OCNZHGHKKQOQCZ-CLFAGFIQSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

cis-9-Octadecenoic anhydride

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(=O)CCCCCCC/C=C\CCCCCCCC

Synthesis of Lipids

Oleic anhydride serves as a crucial building block for synthesizing various complex lipids, including:

  • Phospholipids: These are essential components of cell membranes. Oleic anhydride reacts with suitable alcohols to form phosphatidylcholine, a major phospholipid .
  • Triglycerides: These are the main storage form of fat in animals and plants. Oleic anhydride can be used to synthesize triglycerides with specific fatty acid chains for research purposes.

These synthesized lipids are valuable for studying cellular processes, membrane dynamics, and lipid-protein interactions.

Studying Cholesterol Transport

Research has explored the potential of oleic anhydride in generating foam cells. These are macrophages that have engulfed excessive amounts of cholesterol, a key step in the development of atherosclerosis . By inducing the formation of foam cells in vitro (in a lab setting) using oleic anhydride, researchers can investigate potential treatments for this condition.

Other Research Applications

Limited research suggests oleic anhydride might possess other interesting properties:

  • Anti-inflammatory effects: Some studies have investigated the potential anti-inflammatory properties of oleic anhydride, but further research is needed to confirm these findings.
  • Sphingosine Kinase Inhibition: A study indicated oleic anhydride's ability to inhibit sphingosine-induced phosphorylation, a cellular signaling process, but more research is required to understand its implications .

Oleic anhydride is a chemical compound derived from oleic acid, a monounsaturated fatty acid commonly found in various animal and vegetable fats. It is characterized by its anhydride functional group, which forms when two molecules of oleic acid lose a molecule of water. Oleic anhydride is notable for its unique structural properties, which influence its reactivity and applications in various fields, including organic synthesis and materials science.

Studies suggest that oleic anhydride might inhibit the phosphorylation of specific proteins in immune cells, potentially impacting cell signaling pathways []. However, the precise mechanism of action requires further investigation.

Typical of fatty acid derivatives:

  • Formation Reaction: Oleic anhydride can be synthesized through the reaction of oleic acid with acetic anhydride. This process involves two consecutive reactions where acetic-oleic anhydride is formed first, followed by the formation of oleic anhydride .
  • Hydrolysis: Upon exposure to water, oleic anhydride can hydrolyze back into oleic acid.
  • Esterification: Oleic anhydride can react with alcohols to form esters, which are important in the production of biodiesel and other biofuels.

Several methods exist for synthesizing oleic anhydride:

  • Acetic Anhydride Method: Mixing oleic acid with acetic anhydride results in the formation of oleic anhydride along with acetic-oleic anhydride. The reaction typically occurs at elevated temperatures (30–70 °C) and involves multiple steps .
  • Dicyclohexylcarbodiimide Method: A more straightforward method involves reacting oleic acid with dicyclohexylcarbodiimide in a solvent like carbon tetrachloride. This method yields high purity and yield (87-94%) of the corresponding anhydrides .

Oleic anhydride finds application across various industries:

  • Chemical Synthesis: It serves as a reagent in organic synthesis, particularly in the formation of esters and other derivatives.
  • Cosmetics and Personal Care: Due to its emollient properties, oleic anhydride is used in formulations for skin care products.
  • Food Industry: It may be utilized as a food additive or emulsifier due to its fatty acid composition.

Research into the interactions of oleic anhydride with other compounds is still emerging. Studies have shown that it can interact with various alcohols to form esters, which are crucial in many industrial applications. Additionally, understanding its reactivity with biological molecules could provide insights into its potential health effects.

Oleic anhydride shares structural similarities with several other fatty acid derivatives. Here are some comparable compounds:

CompoundStructure TypeUnique Features
Palmitic AnhydrideFatty Acid AnhydrideDerived from palmitic acid; higher melting point
Stearic AnhydrideFatty Acid AnhydrideDerived from stearic acid; more saturated
Linoleic AnhydrideFatty Acid AnhydrideDerived from linoleic acid; contains two double bonds
Acetic-Oleic AnhydrideMixed AnhydrideIntermediate product formed during oleic anhydride synthesis

Uniqueness of Oleic Anhydride

Oleic anhydride stands out due to its unique unsaturation (one double bond) compared to fully saturated counterparts like stearic or palmitic anhydrides. This unsaturation contributes to its distinct reactivity and potential applications in organic chemistry and biochemistry.

XLogP3

14.9

Hydrogen Bond Acceptor Count

3

Exact Mass

546.50119596 g/mol

Monoisotopic Mass

546.50119596 g/mol

Heavy Atom Count

39

UNII

R4R3N5S4JW

GHS Hazard Statements

Aggregated GHS information provided by 83 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 23 of 83 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 60 of 83 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24909-72-6

General Manufacturing Information

9-Octadecenoic acid (9Z)-, 1,1'-anhydride: ACTIVE

Dates

Modify: 2023-08-15

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